![molecular formula C4H6F2O B3393122 [(1S)-2,2-二氟环丙基]甲醇 CAS No. 1887036-19-2](/img/structure/B3393122.png)
[(1S)-2,2-二氟环丙基]甲醇
描述
“[(1S)-2,2-difluorocyclopropyl]methanol” is a chemical compound with the molecular formula C4H6F2O . It has an average mass of 108.087 Da and a monoisotopic mass of 108.038673 Da .
Molecular Structure Analysis
The molecular structure of “[(1S)-2,2-difluorocyclopropyl]methanol” consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
“[(1S)-2,2-difluorocyclopropyl]methanol” is a liquid at room temperature . The compound is stored at room temperature and shipped at room temperature .科学研究应用
甲醇制氢
甲醇作为一种氢载体,通过蒸汽重整、部分氧化和自热重整等工艺促进了高纯度氢的生产。催化剂开发和反应器技术创新对于提高甲醇制氢的效率和可持续性至关重要。铜基催化剂因其高活性和选择性而广受欢迎,但它们面临失活和稳定性低等挑战。多孔铜纤维烧结毡和整体结构等新型反应器设计在表面积和能量效率方面提供了优势。这项研究有助于推进氢甲醇经济,为更清洁的能源解决方案做出贡献 (García 等,2021)。
甲醇在燃料电池中
直接甲醇燃料电池(DMFC)正在成为一项有前途的技术,适用于各种应用,尽管面临甲醇穿透等影响效率的挑战。了解甲醇穿透的影响和开发抗甲醇聚合物电解质是研究的关键领域。这项工作有助于使 DMFC 成为内燃机的可行替代品,从而支持向更可持续的能源过渡 (Heinzel 和 Barragán,1999)。
甲醇作为变压器中的化学标记
甲醇已被确定为评估电力变压器中固体绝缘状况的宝贵标记。甲醇的生成及其与绝缘纸降解的相关性提供了一种监测变压器健康状况的非侵入性方法。甲醇的这种应用有助于及早发现潜在故障,提高电力变压器的可靠性和使用寿命 (Jalbert 等,2019)。
甲醇作为替代燃料
已经分析了甲醇作为火花点火发动机中替代燃料的用途,表明甲醇燃料比传统燃料燃烧更清洁、更高效,尽管醛类的排放量更高。该综述强调了对用于甲醇的燃料系统进行轻微修改的必要性,并指出了甲醇清洁燃烧特性的好处,这有助于降低排放并减少对环境的影响 (Kowalewicz,1993)。
安全和危害
The safety information for “[(1S)-2,2-difluorocyclopropyl]methanol” indicates that it is a hazardous substance. It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .
属性
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




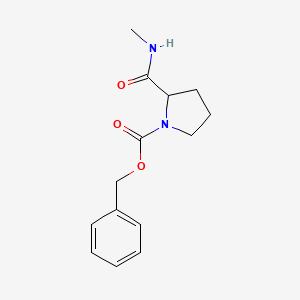

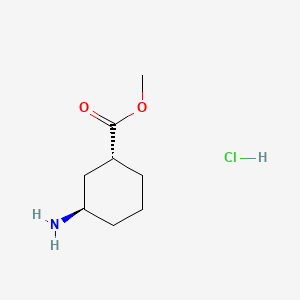
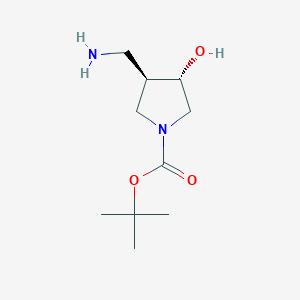
![7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3393092.png)
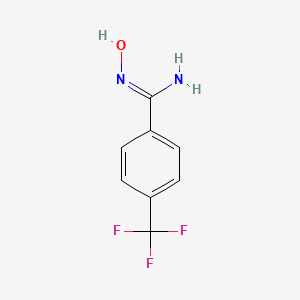
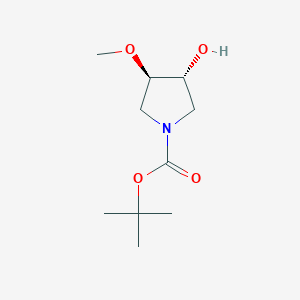

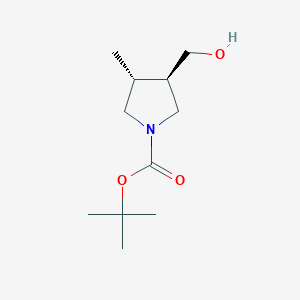
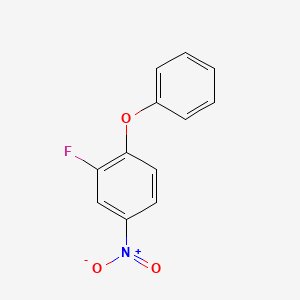
![(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid](/img/structure/B3393131.png)
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393134.png)
